molecular formula C10H9ClN2O B2546882 (3Z)-N-Hydroxy-4-methyl-1H-indole-3-carboximidoyl chloride CAS No. 1261024-75-2

(3Z)-N-Hydroxy-4-methyl-1H-indole-3-carboximidoyl chloride

Cat. No. B2546882
CAS RN: 1261024-75-2
M. Wt: 208.65
InChI Key: RNIYPLIPTKNEQU-RAXLEYEMSA-N
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Description

“(3Z)-N-Hydroxy-4-methyl-1H-indole-3-carboximidoyl chloride” is a chemical compound. The name suggests that it is an indole derivative, which means it contains a benzopyrrole structure. Indole derivatives are known to possess various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline and have specific odors .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Many indole derivatives are biologically active and can interact with various biological targets .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

(3Z)-N-hydroxy-4-methyl-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-3-2-4-8-9(6)7(5-12-8)10(11)13-14/h2-5,12,14H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIYPLIPTKNEQU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=C2/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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